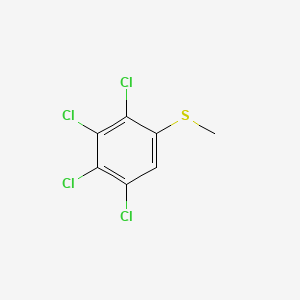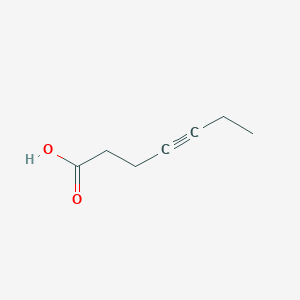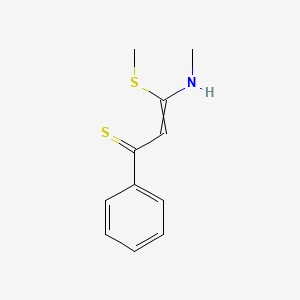
CID 78070305
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane is a complex organosilicon compound characterized by its unique structure, which includes two 2-methylbut-3-yn-2-yl groups attached to an ethenyl silane core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane typically involves the reaction of a suitable silane precursor with 2-methylbut-3-yn-2-ol under controlled conditions. The reaction is often catalyzed by a transition metal catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent choice, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane may involve continuous flow processes to ensure consistent quality and scalability. The use of automated reactors and precise control of reaction parameters are crucial for large-scale synthesis. Additionally, purification steps, such as distillation or chromatography, are employed to isolate the compound from by-products and impurities.
Analyse Des Réactions Chimiques
Types of Reactions
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically conducted in aqueous or organic solvents at moderate temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens (e.g., chlorine, bromine), organometallic reagents (e.g., Grignard reagents); conditions vary depending on the desired substitution.
Major Products
Applications De Recherche Scientifique
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of novel organosilicon compounds and materials with unique properties.
Biology: Investigated for its potential use in biological imaging and as a component in bio-compatible materials.
Medicine: Explored for its potential in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of advanced materials, such as coatings, adhesives, and sealants, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane exerts its effects involves interactions with molecular targets and pathways specific to its structure. The compound’s functional groups allow it to participate in various chemical reactions, influencing its behavior in different environments. For example, its ability to undergo oxidation and reduction reactions makes it a versatile intermediate in synthetic chemistry.
Comparaison Avec Des Composés Similaires
Similar Compounds
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(ethyl)silane: Similar structure with an ethyl group instead of a methyl group.
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(propyl)silane: Similar structure with a propyl group.
{2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(butyl)silane: Similar structure with a butyl group.
Uniqueness
The uniqueness of {2,2-Bis[(2-methylbut-3-yn-2-yl)oxy]ethenyl}(methyl)silane lies in its specific functional groups and their arrangement, which confer distinct chemical reactivity and potential applications. Its ability to undergo a wide range of chemical reactions makes it a valuable compound in both research and industrial settings.
Propriétés
Formule moléculaire |
C13H18O2Si |
|---|---|
Poids moléculaire |
234.37 g/mol |
InChI |
InChI=1S/C13H18O2Si/c1-8-12(3,4)14-11(10-16-7)15-13(5,6)9-2/h1-2,10H,3-7H3 |
Clé InChI |
DXYZWYKIBYBQCT-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C#C)OC(=C[Si]C)OC(C)(C)C#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


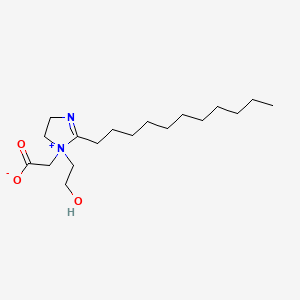
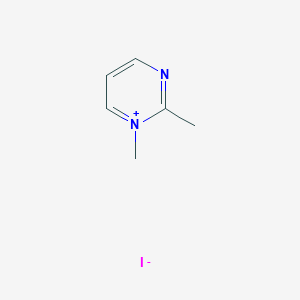
![Pyrrolidine, 1-[[5-(dimethylamino)-1-naphthalenyl]sulfonyl]-](/img/structure/B14649690.png)
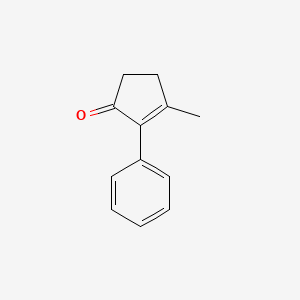
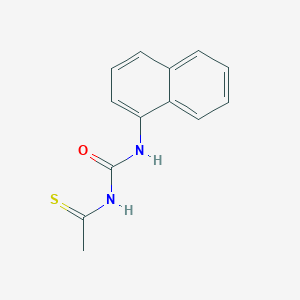
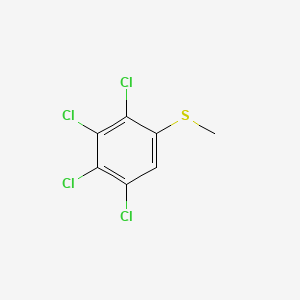
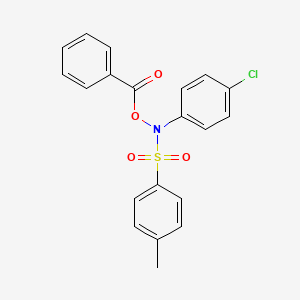
![1-Methyl-1-[2-[methyl(phenylcarbamothioyl)amino]ethyl]-3-phenylthiourea](/img/structure/B14649740.png)
![Acetic acid, [(phenylmethyl)thio]-, phenylmethyl ester](/img/structure/B14649745.png)
